5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3/c1-12-17(25-21(31-12)13-3-9-16(30-2)10-4-13)11-28-19(23)18(26-27-28)20(29)24-15-7-5-14(22)6-8-15/h3-10H,11,23H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLIXXRLUMTADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole family. Its structural characteristics and functional groups suggest potential biological activities that warrant investigation for therapeutic applications, particularly in oncology and as enzyme inhibitors.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 395.85 g/mol. The compound features a triazole ring, an oxazole moiety, and various aromatic groups that may contribute to its biological properties.
Synthesis
The synthesis involves methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is commonly used for triazole formation. Reaction conditions typically include polar aprotic solvents like DMF or DMSO, with careful monitoring of temperature and time to optimize yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure of the synthesized compound.
Anticancer Properties
Recent studies have shown that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays have demonstrated that similar triazole compounds exhibit IC50 values in the micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The compound under investigation may also induce apoptosis in these cells through mechanisms involving p53 activation and caspase-3 cleavage .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| CEM-13 | 10.38 | Cytotoxicity through cellular stress |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against carbonic anhydrases (CAs). Some derivatives have shown selective inhibition at nanomolar concentrations:
| Enzyme | K_i (nM) | Selectivity |
|---|---|---|
| hCA IX | 89 | Selective for tumor-associated CAs |
| hCA II | 0.75 | Broad-spectrum inhibition |
These findings suggest that the compound could be developed as a therapeutic agent targeting specific enzymes involved in tumor growth.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of the compound with target proteins. The results indicate strong hydrophobic interactions between the aromatic rings of the compound and key amino acid residues within the active sites of enzymes like hCA IX, which is critical for its inhibitory activity .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on MCF-7 Cells : A derivative showed significant apoptosis induction compared to standard chemotherapeutics like doxorubicin, suggesting a promising alternative treatment strategy.
- Inhibition of Cancer Cell Proliferation : Research indicated that compounds similar to this compound exhibited enhanced potency against resistant cancer cell lines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structure allows it to interact with various biological pathways involved in cancer progression. Notably:
- Mechanism of Action : The triazole and oxazole rings may inhibit key enzymes involved in tumor growth and metastasis.
- In Vitro Studies : Preliminary tests have shown promising results against several cancer cell lines, indicating significant growth inhibition.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- In Silico Studies : Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses.
- Potential Applications : This property could lead to developments in treating chronic inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens:
- Mechanism : The presence of the triazole group is associated with antifungal activity, making it a candidate for further exploration in treating fungal infections.
Case Study 1: Anticancer Efficacy
In a controlled study, the compound was administered to cultured cancer cells. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. The study concluded that further investigation into its mechanism could yield valuable insights into new cancer therapies.
Case Study 2: Anti-inflammatory Potential
A recent publication reported on the synthesis and evaluation of similar compounds with anti-inflammatory properties. The findings suggested that modifications to the triazole structure could enhance efficacy, paving the way for new drug design strategies focused on this scaffold.
Preparation Methods
Oxazole Ring Formation via Robinson-Gabriel Synthesis
The oxazole scaffold is constructed using a cyclodehydration strategy. A mixture of 4-methoxybenzamide (10 mmol) and ethyl acetoacetate (12 mmol) is heated under reflux in acetic anhydride (50 mL) for 6 hours. The reaction proceeds via acyl transfer and intramolecular cyclization , yielding 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. Subsequent reduction of the carboxylic acid to the primary alcohol is achieved using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0°C, affording the 4-hydroxymethyl intermediate.
Reaction Conditions:
Conversion to 4-Bromomethyl Oxazole
The hydroxymethyl group is functionalized to a bromomethyl derivative using phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C. This step generates the electrophilic benzylating agent required for subsequent N-alkylation.
Optimization Data:
| PBr₃ Equiv. | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | DCM | 2 | 85 |
| 2.0 | Et₂O | 4 | 78 |
Synthesis of 5-Amino-1H-1,2,3-Triazole-4-Carboxamide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is assembled via a regioselective CuAAC reaction between propargylamine (5 mmol) and 4-chlorophenyl azide (5 mmol). The reaction is catalyzed by copper(I) iodide (0.1 equiv) in tert-butanol at 70°C for 12 hours, yielding 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-amine.
Mechanistic Insights:
Carboxamide Functionalization
The 4-amino triazole intermediate is acylated using 4-chlorobenzoyl chloride (1.2 equiv) in pyridine at 0°C. The reaction proceeds via nucleophilic acyl substitution, forming the target carboxamide.
Yield: 89% after silica gel chromatography (hexane/ethyl acetate, 3:1).
Coupling of Oxazole and Triazole Moieties
N-Alkylation of the Triazole Amine
The 4-bromomethyl oxazole (3 mmol) is reacted with 5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (3 mmol) in dimethylformamide (DMF) using potassium carbonate (6 mmol) as a base. The mixture is stirred at 60°C for 8 hours, facilitating SN2 displacement to form the methylene bridge.
Parameter Optimization:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 75 |
| Cs₂CO₃ | Acetonitrile | 80 | 68 |
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance scalability, the CuAAC and N-alkylation steps are adapted for continuous flow reactors. Microreactors with immobilized copper catalysts reduce reaction times from hours to minutes while improving yields by 15–20%.
Green Chemistry Metrics
- Atom Economy: 82% for the CuAAC step.
- E-Factor: 1.2 (kg waste/kg product) using solvent recycling.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 6.7 minutes.
Challenges and Alternative Routes
Competing Side Reactions
- Oxazole Ring Opening: Prolonged heating in acidic conditions leads to oxazole degradation. Mitigated by strict temperature control (<100°C).
- Triazole Tautomerism: The 1H-1,2,3-triazole exists in equilibrium with its 2H tautomer, complicating characterization. Stabilized via hydrogen bonding with the carboxamide group.
Q & A
Q. What are the optimal synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis involves multi-step reactions, including cyclization and condensation steps. A typical approach could follow:
- Step 1 : Formation of the oxazole core via cyclization of 4-methoxyphenyl-substituted precursors (e.g., using Vilsmeier-Haack conditions for heterocyclic ring formation) .
- Step 2 : Introduction of the triazole-carboxamide moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous triazole derivatives .
- Step 3 : Final functionalization using alkylation or coupling reagents to attach the 4-chlorophenyl group. Key conditions: Catalysts (e.g., CuI for triazole formation), temperature control (80–120°C), and anhydrous solvents (DMF or THF). Yield optimization requires purification via column chromatography or recrystallization .
Q. How can researchers address solubility challenges during in vitro assays?
The compound’s low water solubility (common in triazole-oxazole hybrids) can be mitigated using:
- Co-solvents : DMSO or PEG-400 (<5% v/v) to maintain biological activity without cytotoxicity .
- Nanoparticle encapsulation : Lipid-based carriers to enhance bioavailability for cellular uptake studies .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR : H/C NMR to confirm substituent positions (e.g., methoxy and chlorophenyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and impurity detection.
- IR : Identification of carbonyl (C=O, ~1650 cm) and amine (N-H, ~3350 cm) functional groups .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved enzyme inhibition?
- Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF) to enhance binding to hydrophobic enzyme pockets .
- Triazole substitution : Introduce bioisosteres (e.g., tetrazoles) to improve metabolic stability .
- Methoxy group optimization : Vary the position (para to meta) to study steric effects on target engagement . Example SAR Table :
| Derivative | Substitution (R) | IC (nM) | Target Enzyme |
|---|---|---|---|
| Parent | 4-OCH | 120 | HDAC |
| Derivative A | 3-CF | 45 | HDAC |
| Derivative B | Tetrazole | 85 | PDE4 |
Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?
- Orthogonal assays : Validate target engagement using thermal shift assays (TSA) alongside enzymatic activity tests .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., HDAC or kinase) to identify binding modes and confirm mechanistic hypotheses .
- Kinetic studies : Distinguish competitive vs. allosteric inhibition via Lineweaver-Burk plots .
Q. How can in vivo pharmacokinetic (PK) limitations be addressed?
- Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance oral absorption .
- Deuterated analogs : Improve metabolic stability by replacing labile hydrogens with deuterium at vulnerable positions (e.g., benzylic sites) .
- Tissue distribution studies : Use radiolabeled C analogs to track biodistribution in rodent models .
Methodological Considerations
Q. What computational tools predict this compound’s off-target effects?
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against kinase or protease libraries .
- Machine learning : QSAR models trained on PubChem BioAssay data to prioritize high-specificity derivatives .
- ADMET prediction : SwissADME or ADMETLab to assess permeability, CYP inhibition, and toxicity risks .
Q. How should researchers design dose-response studies to account for heterogenous cell-line responses?
- Panel testing : Use ≥3 cell lines (e.g., cancer vs. normal) to identify selective cytotoxicity .
- Combination indices : Synergy screening with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay method .
- Mechanistic biomarkers : Measure apoptosis (caspase-3) or DNA damage (γ-H2AX) to confirm on-target effects .
Data Contradiction Analysis
Q. Why do enzyme inhibition results vary between recombinant proteins and cell lysates?
- Cofactor requirements : Cell lysates contain endogenous ATP/NAD that compete with inhibitors .
- Post-translational modifications : Recombinant proteins may lack critical phosphorylation or glycosylation . Solution : Use isoform-specific inhibitors as positive controls and validate in CRISPR-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
